Brain natriuretic peptide-45, commonly referred to as B-type natriuretic peptide, is a member of the natriuretic peptide family, which includes atrial natriuretic peptide and C-type natriuretic peptide. This peptide plays a crucial role in cardiovascular homeostasis and is primarily synthesized in the ventricular myocardium. It is secreted in response to myocardial wall stress and has various physiological effects, including diuresis, natriuresis, and vasodilation. The peptide is synthesized as a precursor molecule known as proBNP, which is subsequently cleaved to yield the active form of the peptide .
The primary source of brain natriuretic peptide-45 is the ventricular myocardium of the heart. It is produced as a response to increased cardiac workload and stress, often associated with conditions such as heart failure. The synthesis and secretion of brain natriuretic peptide are influenced by various factors, including mechanical stretch of cardiomyocytes and neurohormonal signals .
Brain natriuretic peptide belongs to the family of natriuretic peptides, which are classified based on their structural characteristics and biological functions. This family includes:
These peptides share a common structural motif characterized by a cyclic structure formed by disulfide bonds .
The synthesis of brain natriuretic peptide begins with the transcription of the NPPB gene located on chromosome 1. The gene encodes a precursor polypeptide known as preproBNP, which consists of 151 amino acids. The initial 26 amino acids serve as a signal peptide that directs the nascent protein to the endoplasmic reticulum .
Once inside the endoplasmic reticulum, the signal peptide is cleaved off, resulting in proBNP, which contains 108 amino acids. Upon secretion into circulation, proBNP is cleaved by furin or corin into two fragments: the biologically active brain natriuretic peptide (32 amino acids) and an inactive N-terminal fragment (76 amino acids) . The cleavage process is critical for activating the biological functions of brain natriuretic peptide.
The molecular structure of brain natriuretic peptide-45 consists of a 32-amino-acid sequence that includes a cyclic structure stabilized by disulfide bonds. This structural configuration is essential for its biological activity and receptor binding capabilities .
The molecular formula for brain natriuretic peptide is CHNOS, with a molecular weight of approximately 3,400 Da. Its half-life in human plasma is about 20 minutes due to rapid clearance mechanisms involving receptor-mediated uptake and enzymatic degradation .
Brain natriuretic peptide undergoes several biochemical reactions post-secretion:
The binding of brain natriuretic peptide to its receptors activates guanylate cyclase activity, leading to increased levels of cyclic guanosine monophosphate within target cells. This signaling cascade mediates various physiological effects such as vasodilation and inhibition of renin-angiotensin-aldosterone system activity .
The mechanism of action for brain natriuretic peptide involves its interaction with specific receptors on target tissues:
Studies indicate that elevated levels of brain natriuretic peptide correlate with heart failure severity, making it a valuable biomarker for diagnosis and management .
Brain natriuretic peptide has several important applications in clinical medicine:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: